molecular formula C6H7O5- B14315939 4-Methoxy-2-methyl-3,4-dioxobutanoate CAS No. 112242-96-3

4-Methoxy-2-methyl-3,4-dioxobutanoate

Cat. No.: B14315939
CAS No.: 112242-96-3
M. Wt: 159.12 g/mol
InChI Key: XMHWIIWHHGGSJG-UHFFFAOYSA-M
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Description

4-Methoxy-2-methyl-3,4-dioxobutanoate is an organic compound with the molecular formula C6H7O5 It is known for its unique structure, which includes a methoxy group, a methyl group, and two oxo groups attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-3,4-dioxobutanoate typically involves the esterification of butanedioic acid derivatives. One common method includes the reaction of 2-methyl-3-oxobutanoic acid with methanol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong acid catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methyl-3,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methoxy-2-methyl-3,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-3,4-dioxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that modify its structure. The pathways involved often include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.

Comparison with Similar Compounds

  • Methyl 4-methoxy-3-oxobutanoate
  • Methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate
  • Butanoic acid, 4-methoxy-, methyl ester

Comparison: 4-Methoxy-2-methyl-3,4-dioxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic applications.

Properties

CAS No.

112242-96-3

Molecular Formula

C6H7O5-

Molecular Weight

159.12 g/mol

IUPAC Name

4-methoxy-2-methyl-3,4-dioxobutanoate

InChI

InChI=1S/C6H8O5/c1-3(5(8)9)4(7)6(10)11-2/h3H,1-2H3,(H,8,9)/p-1

InChI Key

XMHWIIWHHGGSJG-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)C(=O)OC)C(=O)[O-]

Origin of Product

United States

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